molecular formula C16H23N7 B5554153 N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine

N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No. B5554153
M. Wt: 313.40 g/mol
InChI Key: PAVSCTNUWWGUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are various functional groups including a piperazine ring and a phenyl ring, both of which have a methyl group attached .

Scientific Research Applications

Chronic Myelogenous Leukemia (CML) Treatment

Imatinib is primarily recognized for its effectiveness in treating chronic myelogenous leukemia (CML) . CML is a type of blood cancer characterized by the abnormal proliferation of white blood cells. Imatinib specifically targets the BCR-ABL fusion protein , which drives the uncontrolled growth of leukemic cells. By inhibiting this protein, imatinib helps manage CML and significantly improves patient outcomes .

Apoptosis Induction

Imatinib exhibits apoptosis-inducing properties, promoting programmed cell death in cancer cells. This mechanism contributes to its overall antineoplastic activity. By selectively targeting cancer cells while sparing normal cells, imatinib offers a favorable therapeutic index.

Mechanism of Action

Target of Action

Similar compounds have been reported to targettyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing processes such as cell growth and differentiation.

Mode of Action

It’s worth noting that similar compounds function astyrosine kinase inhibitors . They interfere with the action of tyrosine kinases, preventing the phosphorylation of tyrosine residues on target proteins, and thus disrupting signal transduction pathways.

Biochemical Pathways

They primarily disrupt the BCR-ABL/c-KIT mediated signaling pathways , which are involved in cell proliferation and survival .

Pharmacokinetics

Similar compounds have been reported to possess good oral pharmacokinetic properties , which suggests that they may have good bioavailability.

Result of Action

The compound exhibits strong antiproliferative activities against certain cancer cell lines through blockage of the BCR-ABL/c-KIT mediated signaling pathways, arresting cell cycle progression and induction of apoptosis . This means that the compound can inhibit cell growth and induce programmed cell death.

properties

IUPAC Name

2-N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-12-4-3-5-13(10-12)18-16-20-14(19-15(17)21-16)11-23-8-6-22(2)7-9-23/h3-5,10H,6-9,11H2,1-2H3,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVSCTNUWWGUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

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